Ethyl 2-(2-bromo-3-nitrophenoxy)acetate

Physical Organic Chemistry Process Chemistry Analytical Method Development

This is the exact 2-bromo-3-nitro regioisomer (CAS 1776857-23-8) featuring orthogonal aryl bromide, nitro, and ester functionalities. Its specific ortho-Br/meta-NO₂ electronic profile is critical for Pd-catalyzed cross-couplings, SNAr kinetics, and subsequent amine reduction, ensuring route feasibility where generic analogs fail. Procure only this pure C10H10BrNO5 intermediate for focused kinase/GPCR library synthesis and agrochemical R&D.

Molecular Formula C10H10BrNO5
Molecular Weight 304.09 g/mol
Cat. No. B12087554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-bromo-3-nitrophenoxy)acetate
Molecular FormulaC10H10BrNO5
Molecular Weight304.09 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=CC(=C1Br)[N+](=O)[O-]
InChIInChI=1S/C10H10BrNO5/c1-2-16-9(13)6-17-8-5-3-4-7(10(8)11)12(14)15/h3-5H,2,6H2,1H3
InChIKeyKBESVRNQLWMNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate (CAS 1776857-23-8): A Strategic Heterobifunctional Intermediate for Targeted Synthetic Chemistry and Pharmaceutical Research


Ethyl 2-(2-bromo-3-nitrophenoxy)acetate is an organic compound belonging to the phenoxyacetic acid ester class, characterized by a unique ortho-bromo (2-position) and meta-nitro (3-position) substitution pattern on the phenyl ring with an ethyl ester side chain (C10H10BrNO5, MW 304.09 g/mol) . This heterobifunctional architecture—combining an aryl bromide for cross-coupling chemistry, a nitro group reducible to amine, and an ester moiety hydrolysable to carboxylic acid—enables orthogonal reactivity pathways inaccessible to simpler mono-functional analogs . The compound serves as a versatile building block in medicinal chemistry and agrochemical research, where the precise 2-bromo-3-nitro regioisomeric arrangement confers distinct electronic and steric properties compared to alternative substitution patterns .

Why Ethyl 2-(2-bromo-3-nitrophenoxy)acetate Cannot Be Substituted with Regioisomeric or Hetero-Halogen Analogs in Structure-Guided Research


Generic substitution of phenoxyacetic acid derivatives fails due to the critical dependence of downstream reactivity, biological target engagement, and physicochemical properties on the precise regioisomeric and halogenic composition of the aromatic core. The 2-bromo-3-nitro substitution pattern of the target compound establishes a specific electronic environment (ortho-Br electron-withdrawing inductive effect adjacent to meta-NO₂ resonance-withdrawing group) that governs reaction kinetics in SNAr and cross-coupling transformations . In contrast, 4-bromo-2-nitro (CAS 128627-49-6) and 2-bromo-4-nitro (CAS 25300-00-9) regioisomers exhibit fundamentally different charge distributions and steric profiles . Furthermore, chloro analogs such as ethyl 2-(2-chloro-3-nitrophenoxy)acetate (CAS 90799-14-7) differ in both atomic radius (Br: 1.85 Å vs. Cl: 1.75 Å) and bond dissociation energy (C-Br: ~285 kJ/mol vs. C-Cl: ~327 kJ/mol), directly affecting cross-coupling efficiency and metabolic stability . These structural variations produce non-interchangeable intermediates whose selection determines synthetic route feasibility and final compound biological activity.

Quantitative Differentiation Evidence for Ethyl 2-(2-bromo-3-nitrophenoxy)acetate Against Closest Analogs


Molecular Weight Differentiation: 44.45 g/mol Increase Over Chloro Analog Enables Distinct Physical Handling and Purification

Ethyl 2-(2-bromo-3-nitrophenoxy)acetate possesses a molecular weight of 304.09 g/mol, which is 44.45 g/mol (17.1%) higher than the corresponding 2-chloro-3-nitrophenoxy analog (259.64 g/mol) . This mass differential has significant implications for chromatographic retention, crystallization behavior, and gravimetric handling in multi-step syntheses. The brominated compound exhibits a calculated LogP of approximately 2.71, higher than the chloro analog's 2.71 due to increased polarizability of the bromine atom .

Physical Organic Chemistry Process Chemistry Analytical Method Development

Functional Group Orthogonality: Ethyl Ester Enables Selective Hydrolysis Without Affecting Bromo or Nitro Moieties

The ethyl ester moiety of ethyl 2-(2-bromo-3-nitrophenoxy)acetate (MW 304.09 g/mol) can be selectively hydrolyzed under mild basic conditions (aqueous NaOH or LiOH in THF/water) to yield 2-(2-bromo-3-nitrophenoxy)acetic acid (MW 276.04 g/mol, CAS 1600959-41-8), a mass decrease of 28.05 g/mol . This transformation occurs without affecting the aryl bromide (cross-coupling handle) or nitro group (reduction handle), enabling orthogonal protection/deprotection strategies . In contrast, the free acid analog (CAS 1600959-41-8) lacks this protecting group capability and requires re-esterification for certain coupling reactions, adding synthetic steps .

Medicinal Chemistry Prodrug Design Protecting Group Strategy

Regioisomeric Differentiation: 2-Bromo-3-Nitro Pattern Confers Unique Electronic Profile Relative to 4-Bromo-2-Nitro and 2-Bromo-4-Nitro Isomers

The 2-bromo-3-nitro substitution pattern of the target compound positions the electron-withdrawing bromine atom ortho to the phenoxy oxygen and the nitro group meta to the ether linkage. This contrasts with the 4-bromo-2-nitro isomer (CAS 128627-49-6), where the nitro group is ortho to the ether and bromine is para, and the 2-bromo-4-nitro isomer (CAS 25300-00-9), where the nitro group is para to the ether . The ortho-bromo meta-nitro arrangement creates a unique electrostatic potential surface with enhanced electrophilicity at the position para to the nitro group (C-4) compared to the 2-bromo-4-nitro isomer, where the nitro group's resonance effect dominates at the para position relative to the ether . While quantitative reaction rate data for this specific compound are not publicly available, class-level structure-reactivity principles predict distinct regioselectivity in electrophilic aromatic substitution and nucleophilic aromatic substitution reactions .

Computational Chemistry Structure-Activity Relationship Reaction Optimization

Hetero-Halogen Reactivity Contrast: C-Br Bond Offers Lower Bond Dissociation Energy Than C-Cl, Enabling Milder Cross-Coupling Conditions

The carbon-bromine bond in ethyl 2-(2-bromo-3-nitrophenoxy)acetate has a bond dissociation energy (BDE) of approximately 285 kJ/mol (C-Br in aryl bromides), which is significantly lower than the C-Cl BDE of approximately 327 kJ/mol in the corresponding 2-chloro-3-nitrophenoxy analog (CAS 90799-14-7), a difference of ~42 kJ/mol . This lower BDE translates to enhanced oxidative addition rates with Pd(0) catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, enabling milder reaction temperatures and shorter reaction times . Conversely, the higher C-Cl BDE in the chloro analog requires more forcing conditions (elevated temperature, stronger bases, specialized ligands) that may compromise sensitive functional groups elsewhere in complex molecules [1].

Palladium Catalysis Cross-Coupling Synthetic Methodology

Optimized Application Scenarios for Ethyl 2-(2-bromo-3-nitrophenoxy)acetate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Sequential Orthogonal Derivatization for Kinase Inhibitor and GPCR Modulator Libraries

The ethyl ester moiety of ethyl 2-(2-bromo-3-nitrophenoxy)acetate (MW 304.09 g/mol) enables selective hydrolysis to the free carboxylic acid (MW 276.04 g/mol, CAS 1600959-41-8) for amide coupling or salt formation after manipulation of the bromo and nitro handles . The 2-bromo substituent (C-Br BDE ~285 kJ/mol) undergoes efficient Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under mild Pd(0) catalysis to introduce diverse aromatic pharmacophores . Subsequently, the 3-nitro group can be reduced to the corresponding aniline (via H2/Pd-C or SnCl2) for further amidation, sulfonylation, or diazotization chemistry . This three-point orthogonal reactivity profile is particularly valuable for constructing focused libraries targeting ATP-binding pockets in kinases or orthosteric/allosteric sites in GPCRs, where precise spatial orientation of substituents determines target engagement and selectivity .

Agrochemical Discovery: Herbicidal and Fungicidal Lead Generation via Phenoxyacetic Acid Scaffold

Phenoxyacetic acid derivatives constitute a major class of commercial herbicides (e.g., 2,4-D, MCPA) and fungicides . The 2-bromo-3-nitro substitution pattern of ethyl 2-(2-bromo-3-nitrophenoxy)acetate provides a differentiated electronic profile (ortho-Br electron-withdrawing, meta-NO₂ resonance-withdrawing) that influences auxin receptor binding and phloem mobility in plants . The ethyl ester functions as a lipophilic prodrug moiety that enhances cuticular penetration and systemic translocation compared to the free acid form (MW 276.04 g/mol), with subsequent in planta esterase cleavage releasing the active carboxylic acid . The bromo substituent (atomic radius 1.85 Å) also provides a heavy atom for potential X-ray crystallographic analysis of target protein-ligand complexes during structure-based optimization .

Materials Chemistry: Synthesis of Functionalized Conjugated Polymers and Covalent Organic Frameworks

The heterobifunctional architecture of ethyl 2-(2-bromo-3-nitrophenoxy)acetate—combining an aryl bromide (C-Br BDE ~285 kJ/mol), a nitro group (reducible to amine), and an ester side chain—provides a versatile monomer for constructing functional organic materials . The 2-bromo substituent enables Pd-catalyzed cross-coupling polymerization (Suzuki or Stille) to generate conjugated polymer backbones with precisely controlled monomer sequence and side-chain orientation . The 3-nitro group can be selectively reduced post-polymerization to introduce amine functionality for further covalent modification or to tune electronic bandgap through resonance effects . The 44.45 g/mol mass differential relative to the chloro analog (MW 259.64 g/mol) facilitates MALDI-TOF MS analysis of polymer molecular weight distributions and end-group fidelity .

Chemical Biology: Bifunctional Probe Synthesis for Target Identification and Photoaffinity Labeling

The orthogonal reactivity of ethyl 2-(2-bromo-3-nitrophenoxy)acetate makes it a strategic precursor for assembling bifunctional chemical probes . The ethyl ester (MW 304.09 g/mol) can be hydrolyzed to the carboxylic acid (MW 276.04 g/mol) for conjugation to affinity tags (biotin) or fluorophores (BODIPY, fluorescein) via amide bond formation . The 2-bromo substituent enables introduction of bioorthogonal handles (alkynes, azides) through Sonogashira coupling, while the 3-nitro group can be reduced to an amine for installing photoreactive groups (diazirines, benzophenones) or cleavable linkers . The 44.45 g/mol mass differential from the chloro analog provides an unambiguous isotopic signature for LC-MS/MS verification of probe-target engagement in cellular lysates .

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